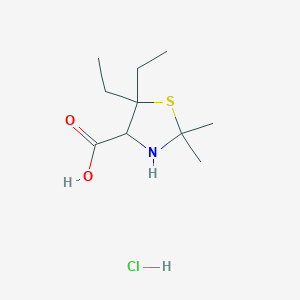
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride typically involves the reaction of 2,2-dimethylthiazolidine with diethyl malonate under acidic conditions. The reaction is carried out in the presence of a strong acid like hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve green chemistry approaches to improve yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are employed to achieve high efficiency and environmentally friendly processes .
化学反応の分析
Types of Reactions
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products have significant applications in medicinal chemistry and organic synthesis .
科学的研究の応用
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
作用機序
The mechanism of action of 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The presence of sulfur and nitrogen atoms in the thiazolidine ring allows it to form stable complexes with metal ions, enhancing its biological activity.
類似化合物との比較
Similar Compounds
2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid: A penicillamine analogue used in the treatment of arthritis and metal poisoning.
5,5-Dimethylthiazolidine-4-carboxylic acid: An organonitrogen compound related to alpha-amino acids.
Allyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride: Used in organic synthesis and as a chemical intermediate.
Uniqueness
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
63035-34-7 |
|---|---|
分子式 |
C10H20ClNO2S |
分子量 |
253.79 g/mol |
IUPAC名 |
5,5-diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2S.ClH/c1-5-10(6-2)7(8(12)13)11-9(3,4)14-10;/h7,11H,5-6H2,1-4H3,(H,12,13);1H |
InChIキー |
AMTLZXBNBFBZQI-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(NC(S1)(C)C)C(=O)O)CC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


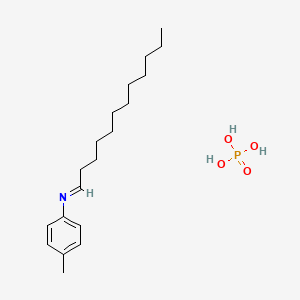
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)

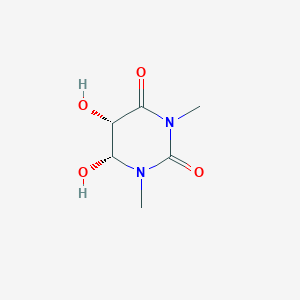
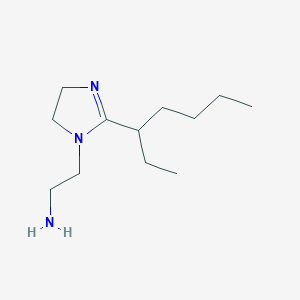
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)

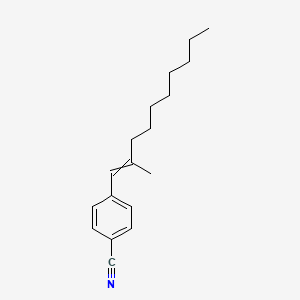
![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)

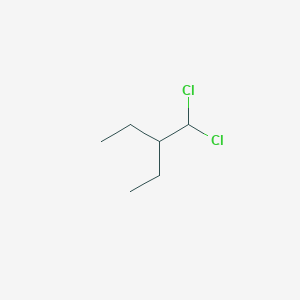

![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)

